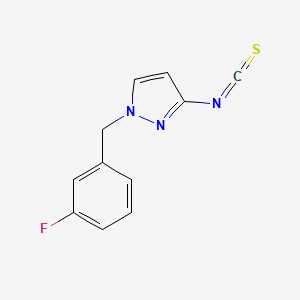
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3-fluoro-benzyl group and an isothiocyanate group
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-benzyl bromide and 1H-pyrazole.
Reaction Conditions: The 3-fluoro-benzyl bromide is reacted with 1H-pyrazole in the presence of a base such as potassium carbonate to form 1-(3-Fluoro-benzyl)-1H-pyrazole.
Isothiocyanation: The final step involves the introduction of the isothiocyanate group. This is achieved by reacting 1-(3-Fluoro-benzyl)-1H-pyrazole with thiophosgene under controlled conditions to yield this compound.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting their function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can be compared with other similar compounds such as:
1-(3-Fluoro-benzyl)-3-isocyanato-1H-pyrazole: Similar structure but with an isocyanate group instead of an isothiocyanate group.
1-(3-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole: Similar structure but with a chloro substituent instead of a fluoro substituent.
1-(3-Fluoro-benzyl)-3-thiocyanato-1H-pyrazole: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-10-3-1-2-9(6-10)7-15-5-4-11(14-15)13-8-16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPDWQXRNMXYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
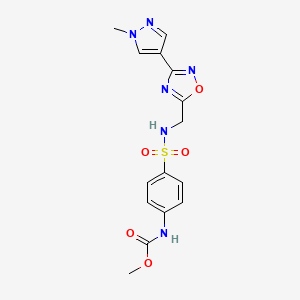
![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)
![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2674032.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2674035.png)
![4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2674036.png)
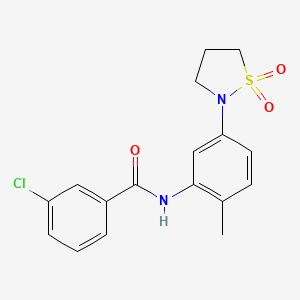
![METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2674039.png)
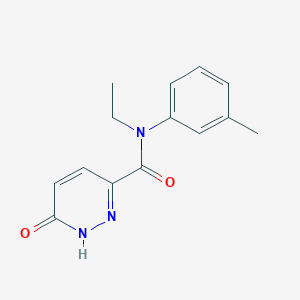


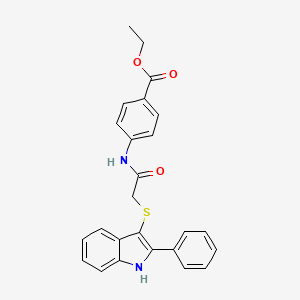
![N-(2-methylpropyl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2674048.png)

![N-(2-fluoro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2674051.png)
